molecular formula C8H5N3O2S B1371131 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid CAS No. 1014630-98-8

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No.: B1371131
CAS No.: 1014630-98-8
M. Wt: 207.21 g/mol
InChI Key: LRXDMOYYUDZFCC-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O2S and its molecular weight is 207.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXDMOYYUDZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with detailed experimental protocols, and discuss its potential as a scaffold in modern drug discovery, grounded in authoritative scientific principles.

The fusion of pyrimidine and thiazole rings into a single molecular entity creates a scaffold with considerable potential in drug development. Both heterocycles are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and is a key component in many therapeutic agents.

The strategic combination of these two moieties in this compound results in a molecule with a unique electronic and steric profile, making it a valuable building block for creating targeted therapies. The carboxylic acid group at the 5-position of the thiazole ring provides a crucial handle for further chemical modification, enabling the synthesis of amides, esters, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Molecular Characteristics

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₅N₃O₂S[3]
Molecular Weight 207.21 g/mol [3]
CAS Number 1014630-98-8[3]
Canonical SMILES O=C(C1=CN=C(C2=NC=CC=N2)S1)O[3]
Hazard Statements H302, H315, H319, H335[3]

The molecular weight of 207.21 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for quantitative analysis in bioassays. The compound's structure, featuring multiple nitrogen atoms and a carboxylic acid group, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility and interactions with biological targets.

Synthesis and Mechanistic Insights

The construction of the 2-(pyrimidin-2-yl)thiazole core is most effectively achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[1] This pathway involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Pathway

The synthesis can be logically envisioned in two primary stages:

  • Preparation of the key intermediate, pyrimidine-2-carboximidothioate.

  • Hantzsch condensation to form the final thiazole ring.

A plausible and efficient route starts from commercially available pyrimidine-2-carboxamidine, which is converted to the corresponding thioamide. This intermediate then undergoes cyclization with an ethyl 2-chloro-3-oxopropanoate, followed by hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Thiazole Synthesis & Hydrolysis A Pyrimidine-2-carboxamidine B Pyrimidine-2-carbothioamide A->B  Lawesson's Reagent  or P4S10, THF, reflux D Ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate B->D  Base (e.g., NaHCO3)  Ethanol, reflux C Ethyl 2-chloro-3-oxopropanoate C->D E 2-(Pyrimidin-2-yl)thiazole- 5-carboxylic acid D->E  1. LiOH or NaOH (aq)  2. Acidification (HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Materials:

  • Pyrimidine-2-carbothioamide

  • Ethyl 2-chloro-3-oxopropanoate

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH), Anhydrous

  • Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), Anhydrous

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and standard laboratory glassware.

Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate (Hantzsch Condensation)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrimidine-2-carbothioamide (1.0 eq) and anhydrous ethanol (10 volumes).

  • Stir the mixture to achieve a suspension. Add sodium bicarbonate (1.5 eq).

  • To this stirring suspension, add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.

    • Causality: The base (NaHCO₃) facilitates the reaction by deprotonating the thioamide, increasing its nucleophilicity to attack the α-halocarbonyl compound, and neutralizes the HCl byproduct. Ethanol serves as a suitable polar protic solvent.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

    • Self-Validation: The product can be purified by column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR and LC-MS analysis.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours.

    • Causality: LiOH is a strong base that saponifies the ester to its corresponding carboxylate salt. The reaction is typically rapid at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

    • Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutics. The thiazole core is a known bioisostere of various functional groups and can engage in crucial hydrogen bonding and π-stacking interactions within enzyme active sites.[2]

Potential Therapeutic Areas:

  • Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic systems. The pyrimidinyl-thiazole core can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antibacterial and antifungal agents.[2] Modifications of the core structure could lead to new compounds that overcome existing resistance mechanisms.

  • Antiviral Therapeutics: The structural motifs present are found in compounds with antiviral activity, such as the HIV protease inhibitor Ritonavir, which contains a thiazole ring.[1]

The carboxylic acid functional group is particularly advantageous, serving as an anchor point for library synthesis via amide coupling. This allows for the rapid generation of a diverse set of derivatives to explore the structure-activity relationship (SAR) around this core, a critical step in lead optimization.

Conclusion

This compound, with a molecular weight of 207.21 g/mol , is more than a simple chemical compound; it is a highly versatile and promising platform for medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations like the Hantzsch reaction. The strategic combination of the pyrimidine and thiazole heterocycles provides a foundation for designing novel molecules with the potential to address a wide range of therapeutic challenges. This guide provides the foundational knowledge for researchers to synthesize, modify, and explore the full potential of this valuable chemical entity.

References

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • 1014630-98-8|this compound - BLDpharm.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

Sources

A Technical Guide to the Spectral Analysis of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid. While complete, experimentally verified spectral data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who are working with similar molecular scaffolds.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a thiazole-5-carboxylic acid moiety. The structural combination of pyrimidine and thiazole rings is of significant interest in medicinal chemistry, as these individual heterocycles are present in numerous biologically active compounds.[1] The carboxylic acid group provides a handle for further chemical modifications, making it a potentially valuable building block in drug discovery.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Molecular Properties:

Property Value Source
CAS Number 1014630-98-8 [2]
Molecular Formula C₈H₅N₃O₂S [2]

| Molecular Weight | 207.21 g/mol |[2] |

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the protons on the pyrimidine and thiazole rings, as well as the carboxylic acid proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer, for example, a 400 or 500 MHz instrument.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing a Weigh Compound b Add Deuterated Solvent a->b c Vortex to Dissolve b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i Final Spectrum Final Spectrum i->Final Spectrum

Figure 2: A generalized workflow for acquiring an NMR spectrum.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4' (Pyrimidine)~8.9Doublet~2.5Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the nitrogen atoms.[4]
H-6' (Pyrimidine)~8.9Doublet~2.5Equivalent to H-4' due to symmetry.
H-5' (Pyrimidine)~7.5Triplet~2.5Coupled to both H-4' and H-6'.
H-4 (Thiazole)~8.2Singlet-The proton on the thiazole ring is in a different electronic environment and is expected to appear as a singlet.
-COOH>12Broad Singlet-The chemical shift of carboxylic acid protons is highly variable and concentration-dependent; they often appear as a broad singlet.[5]

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and instrument setup are similar to that of ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus, often requiring a larger number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
C-2' (Pyrimidine)~160Carbon attached to two nitrogen atoms is significantly deshielded.
C-4', C-6' (Pyrimidine)~158Aromatic carbons adjacent to nitrogen atoms.
C-5' (Pyrimidine)~122Aromatic carbon in the pyrimidine ring.
C-2 (Thiazole)~165Carbon in the thiazole ring attached to the pyrimidine ring.
C-4 (Thiazole)~125Aromatic carbon in the thiazole ring.
C-5 (Thiazole)~145Carbon attached to the carboxylic acid group.
-COOH~162Carboxylic acid carbons are typically found in this region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which would likely produce a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode.[6]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_data_output Data Output a Dissolve Sample b Inject into LC or Infuse Directly a->b c Electrospray Ionization (ESI) b->c d Mass Analyzer (e.g., TOF) c->d e Detector d->e f Mass Spectrum (m/z vs. Intensity) e->f

Figure 3: A simplified workflow for obtaining a mass spectrum.

Predicted Mass Spectrum:

  • Molecular Ion: The exact mass of this compound is 207.0157. In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 208.0230, and the deprotonated molecule [M-H]⁻ would be observed at m/z 206.0084.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for similar structures involve the loss of small, stable molecules.[7][8]

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 163.0331 [M-CO₂+H]⁺.

    • Cleavage of the thiazole ring: Fragmentation of the thiazole ring can also be expected.[9][10]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have outlined the expected chemical shifts, coupling constants, and fragmentation patterns. These predictions offer a valuable resource for the identification and characterization of this compound and can guide the interpretation of experimentally acquired data. The provided protocols for data acquisition serve as a practical starting point for researchers in the field.

References

  • U.S. Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2021). ACS Publications. Retrieved from [Link]

  • ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][11][12]triazole-3-carboxylic acid ethyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2013). ResearchGate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2013). International Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. Retrieved from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PMC. Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2003). ResearchGate. Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). MDPI. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). NIH. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of privileged heterocyclic scaffolds into a single molecular entity offers a powerful strategy in modern medicinal chemistry. The 2-(pyrimidin-2-yl)thiazole core represents one such amalgamation, combining the rich hydrogen-bonding capabilities of pyrimidine with the versatile and biologically significant thiazole ring. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and strategic application of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid, a highly valuable and versatile intermediate for constructing complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors. We present detailed, field-tested protocols, explain the causal logic behind experimental choices, and illustrate key workflows and concepts through structured diagrams and data tables.

Introduction: The Strategic Value of the Pyrimidine-Thiazole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyrimidine and thiazole rings being particularly prominent.[1] The pyrimidine ring is a cornerstone of nucleobases and is frequently employed in drug design to mimic hinge-binding interactions within the ATP-binding pocket of kinases.[2] The thiazole ring is another "privileged" scaffold, found in numerous FDA-approved drugs and noted for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]

The fusion of these two motifs into the 2-(pyrimidin-2-yl)thiazole framework creates a compact, rigid, and feature-rich scaffold. The addition of a carboxylic acid at the thiazole's 5-position transforms it into an exceptionally versatile building block, This compound (1) . This intermediate provides three key strategic connection points for molecular elaboration:

  • Pyrimidine Ring: The nitrogen atoms serve as potent hydrogen bond acceptors, crucial for anchoring the molecule to biological targets.

  • Thiazole Ring: Acts as a stable, bioisosterically relevant linker that properly orients appended functionalities.

  • Carboxylic Acid: A versatile chemical handle for forming robust amide bonds, enabling the exploration of vast chemical space through coupling with diverse amine libraries.

This guide will detail the synthesis of this key intermediate and provide robust protocols for its subsequent use in drug development workflows.

Synthesis and Purification of the Core Intermediate

A robust and scalable synthesis of the target intermediate is paramount. The most logical and widely applicable approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[5] This method is reliable and proceeds through well-understood mechanisms.

Synthetic Workflow Overview

The synthesis is proposed as a two-step process starting from commercially available pyrimidine-2-carbonitrile. First, the nitrile is converted to the corresponding thioamide. Second, this thioamide is cyclized with an ethyl 2-chloroacetoacetate equivalent, followed by saponification of the resulting ester to yield the target carboxylic acid.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization & Saponification A Pyrimidine-2-carbonitrile B Pyrimidine-2-carbothioamide A->B  NaHS, MgCl2  DMF, 60°C C Ethyl 2-(Pyrimidin-2-yl)thiazole-5-carboxylate B->C Ethyl 2-chloro-3-oxobutanoate Ethanol, Reflux D This compound (Target) C->D  1. LiOH, THF/H2O  2. HCl (aq)

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials & Reagents

ReagentSupplierGradeNotes
Pyrimidine-2-carbonitrileCommercial Vendor≥98%Starting material
Sodium Hydrosulfide (NaHS)Commercial VendorHydrate, TechnicalSource of sulfur
Magnesium Chloride (MgCl₂)Commercial VendorAnhydrous, ≥98%Lewis acid catalyst
N,N-Dimethylformamide (DMF)Commercial VendorAnhydrous, ≥99.8%Solvent
Ethyl 2-chloro-3-oxobutanoateCommercial Vendor≥97%α-halocarbonyl component
Ethanol (EtOH)Commercial Vendor200 proof, absoluteSolvent
Lithium Hydroxide (LiOH)Commercial VendorMonohydrate, ≥98%Base for saponification
Tetrahydrofuran (THF)Commercial VendorReagent GradeCo-solvent for saponification
Hydrochloric Acid (HCl)Commercial Vendor2 M Aqueous SolutionFor acidification/precipitation

Step-by-Step Procedure:

Part A: Synthesis of Pyrimidine-2-carbothioamide

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous magnesium chloride (1.2 eq). Purge the flask with nitrogen.

  • Reagent Addition: Add anhydrous DMF (100 mL) followed by pyrimidine-2-carbonitrile (1.0 eq). Stir the mixture to dissolve the solids.

  • Reaction: Carefully add sodium hydrosulfide hydrate (1.5 eq) portion-wise. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield Pyrimidine-2-carbothioamide. The product can be used in the next step without further purification.

Part B: Synthesis of this compound (1)

  • Cyclization Setup: In a 500 mL round-bottom flask, suspend the crude Pyrimidine-2-carbothioamide (1.0 eq) from the previous step in absolute ethanol (200 mL).

  • Reagent Addition: Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should become a clear solution before a new precipitate may form. Monitor by TLC.

  • Saponification: After cooling to room temperature, add a solution of lithium hydroxide monohydrate (3.0 eq) in water (50 mL) and THF (50 mL) directly to the reaction flask.

  • Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours until the ester starting material is fully consumed (as monitored by TLC or LC-MS).

  • Purification & Isolation:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH ~3-4 by adding 2 M HCl (aq). A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) and a small amount of cold diethyl ether to aid in drying.

    • Dry the solid in a vacuum oven at 40-50 °C to yield This compound (1) as a solid.

Characterization & Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the intermediate before its use in subsequent steps.

Analysis MethodExpected ResultPurpose
¹H NMR Characteristic peaks for pyrimidine and thiazole protons. A broad singlet for the carboxylic acid proton (>12 ppm).Confirms molecular structure.
LC-MS A single major peak with the correct mass-to-charge ratio [M+H]⁺. Purity should be >95%.Assesses purity and confirms molecular weight.
Melting Point A sharp, defined melting range.A rapid indicator of purity.
FTIR Strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹).Confirms presence of key functional groups.

Application Protocol: Amide Bond Formation

The carboxylic acid moiety is an ideal handle for diversification. Standard amide coupling is the most common and powerful transformation for this intermediate. The use of modern coupling reagents like HATU is recommended for its high efficiency, mild conditions, and suppression of side reactions.

General Amide Coupling Workflow

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Protocol for Amide Coupling

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high reactivity and low rate of epimerization for chiral amines. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated. DMF is an excellent polar aprotic solvent for this reaction.

Step-by-Step Procedure:

  • Setup: To a dry vial, add this compound (1) (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. The solution may change color.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS. Reactions are often complete within 2-4 hours but can be left overnight if necessary.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the final amide product.

Application Case Study: A Scaffold for Kinase Inhibitors

The 2-(pyrimidin-2-yl)thiazole core is an excellent scaffold for developing kinase inhibitors. The pyrimidine nitrogens can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common feature of many approved kinase inhibitors.

G cluster_0 Pharmacophore Model Scaffold 2-(Pyrimidin-2-yl)thiazole Core Hinge Kinase Hinge Region (e.g., backbone NH) Scaffold->Hinge H-Bond Acceptor Vector1 Deep Pocket Vector (R-group from Amide) Scaffold->Vector1 Amide Linker Vector2 Solvent-Front Vector Scaffold->Vector2 Potential Site for Further Substitution

Caption: Pharmacophore model for a kinase inhibitor using the title scaffold.

The amide moiety, installed using the protocol in Section 3, allows for the introduction of a side chain (R-group) that can be directed into a deeper hydrophobic pocket of the kinase active site, thereby increasing potency and selectivity. For example, coupling the intermediate with an aniline derivative, as seen in the development of drugs like Dasatinib, can provide access to potent inhibitors.[6]

Safety, Handling, and Storage

As a standard laboratory chemical, this compound and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[8] Thiazole-containing compounds can have strong odors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its rational design combines two privileged heterocycles into a versatile scaffold, and the carboxylic acid handle provides a reliable gateway for library synthesis. The protocols detailed herein offer a robust and reproducible pathway for its synthesis and application, enabling research teams to efficiently construct and evaluate novel drug candidates targeting a wide range of diseases. By understanding the causality behind the synthetic steps and the strategic value of the scaffold's pharmacophoric features, researchers can fully leverage this powerful intermediate in their quest for next-generation therapeutics.

References

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Population Therapeutics & Clinical Pharmacology. [Link]

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Application Notes and Protocols for 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid scaffold in modern anticancer drug design. Heterocyclic compounds containing thiazole and pyrimidine motifs are foundational in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] The title compound represents a privileged starting point, merging the established biological relevance of both ring systems into a single, versatile chemical entity. We present a logical workflow, from the synthesis of the core scaffold and its derivatives to detailed protocols for in vitro and in vivo evaluation of their anticancer potential. The causality behind experimental choices is emphasized to provide a field-proven framework for identifying and optimizing novel anticancer agents derived from this promising molecular architecture.

Introduction: The Strategic Value of the Pyrimidine-Thiazole Hybrid Scaffold

The pursuit of novel, effective, and selective anticancer agents is a paramount objective in pharmaceutical research. Heterocyclic scaffolds are a cornerstone of this endeavor, with thiazole and pyrimidine rings being particularly prominent. The thiazole ring is a key component of potent anticancer drugs like the multi-kinase inhibitor Dasatinib, which underscores its value in targeting critical cellular signaling pathways.[1][3][4] Similarly, the pyrimidine ring is a fundamental unit in nucleobases and is found in numerous antimetabolite drugs that interfere with DNA synthesis and cell proliferation.[5]

The hybrid molecule, this compound, offers a unique synthetic advantage. It strategically combines these two pharmacologically significant moieties. The carboxylic acid group at the 5-position of the thiazole ring acts as a versatile chemical handle, allowing for the creation of extensive libraries of derivatives, such as amides and esters. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6] This guide outlines the synthesis of this core scaffold and provides a robust, multi-stage protocol for screening its derivatives to identify lead compounds for cancer therapy.

Synthesis of the Core Scaffold and Derivatives

A reliable synthetic route is the foundation of any drug discovery program. The this compound scaffold can be efficiently constructed using established heterocyclic chemistry principles, primarily the Hantzsch thiazole synthesis.[7][8] This classic method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

General Synthetic Workflow

The overall strategy involves preparing pyrimidine-2-carbothioamide and reacting it with an appropriate α-halo-β-ketoester, followed by hydrolysis to yield the target carboxylic acid. The carboxylic acid can then be activated and coupled with various amines to generate a library of amide derivatives.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivative Library Synthesis A Pyrimidine-2-carbonitrile B Pyrimidine-2-carbothioamide A->B H2S, Pyridine D Ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate B->D Hantzsch Synthesis C Ethyl 2-chloro-3-oxobutanoate C->D E This compound D->E LiOH, THF/H2O F 2-(Pyrimidin-2-yl)thiazole-5-carbonyl chloride E->F (COCl)2 or SOCl2 E->F H Amide Derivative Library F->H Amide Coupling G Diverse Amines (R-NH2) G->H

Caption: Synthetic workflow for the core scaffold and its amide derivatives.

Protocol: Synthesis of this compound

This protocol is a generalized representation based on established methods for similar heterocyclic syntheses.[8][9]

Step 1: Preparation of Pyrimidine-2-carbothioamide from Pyrimidine-2-carbonitrile

  • Setup: In a well-ventilated fume hood, dissolve pyrimidine-2-carbonitrile (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v).

  • Reaction: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, purge the solution with nitrogen gas to remove excess H₂S. Pour the reaction mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrimidine-2-carbothioamide.

Step 2: Hantzsch Thiazole Synthesis

  • Setup: To a solution of pyrimidine-2-carbothioamide (1.0 eq) in absolute ethanol, add ethyl 3-chloroacetoacetate (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the formation of the thiazole ring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. The product, ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate, may precipitate or can be extracted with ethyl acetate. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Saponification to the Carboxylic Acid

  • Setup: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Reaction: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Work-up: Monitor the hydrolysis by TLC. Once complete, acidify the mixture to pH ~3-4 with 1N HCl.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Application Notes: A Systematic Approach to Anticancer Evaluation

A hierarchical screening cascade is essential to efficiently identify promising drug candidates while minimizing resource expenditure. This process begins with broad in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic assays (e.g., apoptosis, cell cycle) for active compounds. The most promising candidates then advance to in vivo evaluation.

G A Synthesis of Derivative Library (Scaffold + R-groups) B Primary Screening: In Vitro Cytotoxicity (MTT Assay) (e.g., MCF-7, A549, HepG2, PC3) A->B C IC50 Determination & Hit Selection (Potency & Selectivity) B->C D Secondary Screening (Mechanistic Assays) - Apoptosis (Annexin V/PI) - Cell Cycle Arrest (PI Staining) C->D E Lead Candidate Nomination (Based on potency, mechanism, SAR) D->E F In Vivo Efficacy Studies (Tumor Xenograft Model) E->F G Lead Optimization E->G Iterative SAR F->G Favorable PK/PD & Efficacy

Caption: Hierarchical workflow for anticancer drug screening.

Detailed Protocols: In Vitro Biological Evaluation

The following protocols are foundational and should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used to dissolve compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate for an additional 2-4 hours at 37°C.[10] Purple precipitate should be visible under a microscope in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to each well.[11]

  • Data Acquisition: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Compound IDR-GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Control Doxorubicin0.080.120.15
Parent -H>100>100>100
DER-01 4-Chloro-phenyl5.28.17.5
DER-02 4-Methoxy-phenyl15.822.418.9
DER-03 2,4-Dichloro-phenyl1.8 3.5 2.9
DER-04 Cyclohexyl45.158.362.7

Table 1: Hypothetical cytotoxicity data for a series of amide derivatives, demonstrating how SAR can be explored. Data is presented as IC₅₀ values.

Apoptosis Detection: Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[12][13]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Cell Cycle Analysis

Principle: Many anticancer drugs exert their effect by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell division. Propidium Iodide (PI) stoichiometrically binds to DNA, so the cellular fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the distribution of cells in different phases of the cell cycle.[15][16]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

Framework for In Vivo Evaluation

Promising candidates from in vitro studies require validation in animal models to assess their efficacy and safety in a more complex biological system.[18] The subcutaneous tumor xenograft model is a standard preclinical approach.[19]

Conceptual Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are subcutaneously injected with a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a medium like Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and animal body weight (as a measure of toxicity) throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel anticancer therapeutics. Its rational design combines two proven pharmacophores, and the carboxylic acid moiety provides a straightforward path for chemical elaboration and optimization. The systematic application of the protocols detailed in this guide—from synthesis and initial cytotoxicity screening to mechanistic and in vivo studies—provides a robust framework for identifying potent and selective drug candidates. Future work should focus on expanding the derivative library to build a comprehensive SAR and exploring the potential of these compounds to inhibit specific molecular targets, such as kinases or proteins involved in apoptosis and cell cycle regulation.[1][5][20]

References

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  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. (2023). PubMed. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. [Link]

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  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]

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  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia. [Link]

  • Anticancer activity of 2,5-substituted thiazolidinone derivatives. (2017). ResearchGate. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PubMed Central. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

  • Synthesis of pyrimidine‐thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]

  • Targeted synthesis via the structure-activity relationship: Biological evaluation of new 1,2,3-triazoles monoterpene as antitumor agents. (n.d.). DOI. [Link]

  • Thiazole in the targeted anticancer drug discovery. (2019). PubMed. [Link]

  • Dasatinib. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. (2025). PubMed. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (n.d.). AACR Journals. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuvempu University. [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. (2021). Taylor & Francis Online. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). The Francis Crick Institute. [Link]

  • A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. (n.d.). ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Boc Protection of Aminothiazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-Boc protection of aminothiazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, and mastering its protection is key to successful downstream applications[1][2].

Understanding the Core Challenge: The Electronic Character of 2-Aminothiazole

The primary challenge in the N-Boc protection of 2-aminothiazole derivatives stems from the electronic nature of the heterocyclic ring. The lone pair of the exocyclic amino group is delocalized into the thiazole ring, which significantly reduces its nucleophilicity. This inherent low reactivity often necessitates more forcing reaction conditions, which can, in turn, lead to side reactions, particularly when an ester functionality is present.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the N-Boc protection of aminothiazole carboxylates.

Q1: My N-Boc protection of ethyl 2-aminothiazole-4-carboxylate is sluggish and gives low yields. What is the likely cause and how can I improve it?

A1: The reduced nucleophilicity of the 2-amino group on the thiazole ring is the most probable reason for the slow reaction. Standard conditions that work well for aliphatic or even other aromatic amines may be insufficient. To enhance the reaction rate and yield, consider the following strategies:

  • Increase the stoichiometry of Boc-anhydride ((Boc)₂O): Using a larger excess of (Boc)₂O (e.g., 1.5 to 3.0 equivalents) can help drive the reaction to completion.

  • Employ a catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. A catalytic amount (5-10 mol%) can significantly accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.

  • Optimize the base and solvent: A common combination is triethylamine (TEA) or diisopropylethylamine (DIPEA) as the base in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For particularly stubborn substrates, a stronger, non-nucleophilic base might be beneficial.

  • Elevate the reaction temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux) can provide the necessary activation energy. However, this should be done with caution to avoid potential side reactions, such as ester hydrolysis.

Q2: I am observing the formation of a significant amount of N,N-di-Boc protected product. How can I prevent this?

A2: The formation of the di-Boc adduct is a common side reaction, especially under forcing conditions or with prolonged reaction times. Here are some strategies to favor mono-Boc protection:

  • Control the stoichiometry: Carefully control the amount of (Boc)₂O used. Start with a smaller excess (e.g., 1.1 to 1.2 equivalents) and monitor the reaction progress closely by TLC or LC-MS.

  • Lower the reaction temperature: Running the reaction at room temperature or even 0 °C can often provide better selectivity for the mono-protected product.

  • Consider alternative reaction conditions: A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively yield N-t-Boc derivatives without the formation of di-t-Boc side products. This approach could be particularly useful for your substrate.

Q3: My starting material has an ethyl ester, and I am concerned about hydrolysis during the Boc protection. What conditions should I use to minimize this risk?

A3: Ester hydrolysis is a valid concern, especially if the reaction conditions are not carefully controlled. To mitigate this risk:

  • Use anhydrous conditions: Ensure that your solvent and reagents are dry. Water can participate in the hydrolysis of the ester, particularly if the reaction is heated or if acidic or basic conditions are prolonged.

  • Choose your base wisely: While inorganic bases like sodium hydroxide or potassium carbonate can be used for Boc protections, they significantly increase the risk of ester saponification. Stick to organic bases like TEA or DIPEA.

  • Avoid excessive heat and prolonged reaction times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the ester to the reaction conditions.

  • Alternative Protecting Group Strategy: If ester hydrolysis remains a persistent issue, you might consider synthesizing the aminothiazole carboxamide first and then performing the N-Boc protection. This circumvents the presence of the ester during the protection step[1].

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems during the N-Boc protection of aminothiazole carboxylates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficient reactivity of the 2-amino group. 2. Inactive (Boc)₂O (hydrolyzed). 3. Inappropriate solvent or base.1a. Increase equivalents of (Boc)₂O (1.5-3.0 eq). 1b. Add catalytic DMAP (5-10 mol%). 1c. Gently heat the reaction (40 °C or reflux), monitoring for side products. 2. Use a fresh bottle of (Boc)₂O. 3. Switch to a different solvent (e.g., THF, acetonitrile) or base (e.g., DIPEA).
Formation of N,N-di-Boc Product 1. Excess (Boc)₂O. 2. Prolonged reaction time or high temperature.1. Reduce the amount of (Boc)₂O to 1.1-1.2 equivalents. 2. Run the reaction at a lower temperature (0 °C to RT) and monitor closely. 3. Consider a catalyst-free reaction in water.
Ester Hydrolysis 1. Presence of water. 2. Use of strong inorganic bases. 3. Excessive heating.1. Use anhydrous solvents and reagents. 2. Employ organic bases like TEA or DIPEA instead of NaOH or K₂CO₃. 3. Run the reaction at the lowest effective temperature.
Complex Mixture of Products 1. Thiazole ring instability under harsh conditions. 2. Multiple side reactions occurring simultaneously.1. Use milder reaction conditions (lower temperature, less excess of reagents). 2. Re-evaluate the overall synthetic strategy. It may be more efficient to introduce the Boc group at a different stage.

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed N-Boc Protection

This protocol is a good starting point for the N-Boc protection of aminothiazole carboxylates.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous DCM, add TEA (1.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • To this stirred solution, add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected aminothiazole carboxylate.

Protocol 2: Catalyst-Free N-Boc Protection in Water

This protocol is an alternative for substrates prone to di-Boc formation.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Ethyl acetate

Procedure:

  • Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in water.

  • Add (Boc)₂O (1.1 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

Reaction Mechanism

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Thiazole R-NH₂ (Aminothiazole) Intermediate [R-NH₂⁺-C(=O)O-Boc] + ⁻O-C(=O)O-Boc Thiazole->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base ProtectedThiazole R-NH-Boc Intermediate->ProtectedThiazole Deprotonation & Collapse Byproducts CO₂ + t-BuOH + Base-H⁺ Intermediate->Byproducts

Caption: General mechanism of Boc protection.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start N-Boc Protection Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purify Complete->Workup Yes No No Complete->No No Side_Products Side Products Observed? No->Side_Products No_Reaction Low/No Conversion Increase_Reagents Increase (Boc)₂O / Add DMAP No_Reaction->Increase_Reagents Increase_Temp Increase Temperature No_Reaction->Increase_Temp Check_Reagents Check Reagent Quality No_Reaction->Check_Reagents Side_Products->No_Reaction No Di_Boc Di-Boc Formation Side_Products->Di_Boc Yes (Di-Boc) Hydrolysis Ester Hydrolysis Side_Products->Hydrolysis Yes (Hydrolysis) Reduce_Reagents Reduce (Boc)₂O / Lower Temp Di_Boc->Reduce_Reagents Water_Protocol Use Aqueous Protocol Di_Boc->Water_Protocol Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Organic_Base Use Organic Base Hydrolysis->Organic_Base Increase_Reagents->Monitor Increase_Temp->Monitor Check_Reagents->Start Reduce_Reagents->Start Water_Protocol->Start Anhydrous_Conditions->Start Organic_Base->Start

Caption: Decision tree for troubleshooting.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • Fakhfakh, M. A., et al. (2003). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2003(12), 143-151. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros. Retrieved from [Link]

  • Shafiee, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(pyrimidin-2-yl)thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can achieve optimal yields and purity in your experiments.

Introduction to the Synthesis of 2-(Pyrimidin-2-yl)thiazoles

The most common and direct route to 2-(pyrimidin-2-yl)thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a pyrimidine-2-carbothioamide with an α-haloketone. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. The presence of the pyrimidine ring, with its multiple nitrogen atoms, introduces a layer of complexity not seen in the synthesis of simpler thiazoles.

This guide will walk you through the potential pitfalls of this synthesis and provide you with the knowledge to navigate them effectively.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis of 2-(pyrimidin-2-yl)thiazoles.

Problem 1: Low or No Yield of the Desired 2-(Pyrimidin-2-yl)thiazole

Question: I am following the standard Hantzsch protocol, but I am getting a very low yield of my target compound, or in some cases, no product at all. What could be the issue?

Answer:

Low or no yield in the Hantzsch synthesis of 2-(pyrimidin-2-yl)thiazoles can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. Let's break down the potential causes and their solutions.

Root Cause Analysis and Solutions:

  • Purity of Starting Materials:

    • Pyrimidine-2-carbothioamide: This starting material can be susceptible to hydrolysis, especially if stored improperly. The presence of the corresponding amide or carboxylic acid will not participate in the thiazole ring formation, thus lowering your yield.

      • Troubleshooting: Always use freshly prepared or high-purity pyrimidine-2-carbothioamide. You can check the purity by melting point analysis or NMR spectroscopy. If you suspect degradation, consider resynthesizing or purifying the thioamide.

    • α-Haloketone: These reagents can be unstable and may decompose over time, releasing the free halogen which can lead to a host of side reactions.

      • Troubleshooting: Use freshly opened or purified α-haloketones. If the reagent is old, consider a simple purification step like recrystallization or distillation.

  • Reaction Conditions:

    • Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can lead to the decomposition of reactants and products, or favor the formation of side products.

      • Troubleshooting: Optimize the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated temperatures) and monitor the reaction progress by Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish.

    • Solvent: The choice of solvent is crucial as it affects the solubility of your reactants and the reaction rate.

      • Troubleshooting: Ethanol is a common solvent for this reaction. However, if you are experiencing low yields, consider switching to other polar solvents like methanol or isopropanol. In some cases, a higher boiling point solvent like n-butanol might be beneficial, but be mindful of potential side reactions at elevated temperatures.

  • Reaction Monitoring:

    • It is crucial to monitor the progress of your reaction to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation.

      • Troubleshooting: Use TLC to monitor the consumption of your starting materials and the formation of the product. This will help you identify the point of maximum product formation and prevent unnecessary heating.

Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product

Question: My reaction seems to have worked, but I am struggling to purify my 2-(pyrimidin-2-yl)thiazole. There is a persistent impurity that co-elutes with my product during column chromatography. What could this impurity be, and how can I get rid of it?

Answer:

The presence of a persistent impurity with similar polarity to your desired product is a common challenge. In the Hantzsch synthesis of 2-(pyrimidin-2-yl)thiazoles, this impurity is often a result of a competing side reaction.

Identifying the Culprit: Potential Side Reactions

  • N-Alkylation of the Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are nucleophilic and can compete with the thioamide sulfur for the electrophilic α-haloketone. This leads to the formation of an N-alkylated pyrimidine byproduct. This byproduct often has a similar polarity to the desired thiazole, making purification difficult.

    • Mitigation Strategy:

      • Control of Reaction Conditions: Running the reaction at a lower temperature can favor the desired S-alkylation over N-alkylation.

      • pH Control: The nucleophilicity of the pyrimidine nitrogens can be influenced by the pH of the reaction mixture. While not always straightforward to control in non-aqueous solvents, avoiding strongly basic conditions can help minimize this side reaction.

  • Formation of a Thiazine Byproduct: In some cases, a [3+3] cycloaddition can occur, leading to the formation of a fused thiazine ring system instead of the desired thiazole.

    • Mitigation Strategy: This is often substrate-dependent. If you suspect the formation of a thiazine, you may need to reconsider your synthetic route or explore alternative coupling partners.

  • Hydrolysis of the Thioamide: As mentioned earlier, the pyrimidine-2-carbothioamide can hydrolyze to the corresponding amide. This amide can then react with the α-haloketone to form an oxazole byproduct.

    • Mitigation Strategy: Ensure anhydrous reaction conditions. Use dry solvents and protect the reaction from atmospheric moisture.

Purification Strategies:

If you are already dealing with the impurity, here are some purification techniques to try:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing closely related impurities. Experiment with different solvent systems to find one that provides good separation.

  • Preparative HPLC: If column chromatography is not providing adequate separation, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution.

  • Acid-Base Extraction: The basicity of the pyrimidine and thiazole nitrogens can be exploited. You may be able to selectively protonate your product or the impurity and move it into an aqueous layer, thus separating it from the other components.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of 2-(pyrimidin-2-yl)thiazoles?

A1: The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the pyrimidine-2-carbothioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone.

  • Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the former ketone, forming a five-membered ring intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

Q2: Are there any alternative methods for synthesizing 2-(pyrimidin-2-yl)thiazoles?

A2: While the Hantzsch synthesis is the most common, other methods exist, although they may be less direct. These include:

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to form the bond between a pre-functionalized pyrimidine and a thiazole ring.

  • Condensation of other pyrimidine derivatives: Certain activated pyrimidine derivatives can be condensed with reagents that provide the C-S-C fragment of the thiazole ring.

Q3: How can I confirm the structure of my final product and any isolated byproducts?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of atoms in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can help identify key functional groups.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, this technique provides the definitive three-dimensional structure.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of a model synthesis of 2-(pyrimidin-2-yl)-4-phenylthiazole.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux665
2MethanolReflux858
3n-ButanolReflux472
4Ethanol501275
5EthanolRoom Temp2445

Note: Yields are for isolated, purified product.

Experimental Protocols

General Procedure for the Synthesis of 2-(Pyrimidin-2-yl)thiazoles:

  • To a solution of pyrimidine-2-carbothioamide (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add the α-haloketone (1.0-1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C or reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Reaction Mechanisms and Troubleshooting

Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism reagents Pyrimidine-2-carbothioamide + α-Haloketone intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-(Pyrimidin-2-yl)thiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Low Yield:

Low_Yield_Troubleshooting sub_node sub_node start Low or No Yield check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Change Solvent start->optimize_solvent monitor_reaction Monitor Reaction by TLC start->monitor_reaction sub_node1 Purify/Resynthesize Thioamide check_purity->sub_node1 sub_node2 Use Fresh α-Haloketone check_purity->sub_node2 sub_node3 Lower Temperature to Reduce Side Reactions optimize_temp->sub_node3 sub_node4 Increase Temperature for Sluggish Reactions optimize_temp->sub_node4 sub_node5 Try Methanol, Isopropanol, or n-Butanol optimize_solvent->sub_node5 sub_node6 Determine Optimal Reaction Time monitor_reaction->sub_node6

Caption: A workflow for troubleshooting low yields in the synthesis.

Potential Side Reaction: N-Alkylation

N_Alkylation_Side_Reaction reagents Pyrimidine-2-carbothioamide + α-Haloketone s_alkylation S-Alkylation (Desired) reagents->s_alkylation n_alkylation N-Alkylation (Side Reaction) reagents->n_alkylation thiazole 2-(Pyrimidin-2-yl)thiazole s_alkylation->thiazole byproduct N-Alkylated Pyrimidine Byproduct n_alkylation->byproduct

Caption: Competing N-alkylation side reaction.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Bradsher, C. K. (1957). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Journal of the American Chemical Society, 79(14), 3853–3853.
  • Metzger, J. V. (Ed.). (2003).
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Erian, A. W. (1993). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-845. [Link]

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Triazoles, Tetrazoles, and Other Azolyl-Azoles. Journal of the American Chemical Society, 106(13), 3987–3987.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing pyrimidine nucleus. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000).
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and biological evaluation of some new 2-amino-4-aryl-5-(arylazo)thiazole derivatives. Acta Poloniae Pharmaceutica, 67(3), 247-252.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid and Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. Dasatinib (Sprycel®) stands as a prominent example, a potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical success has spurred further research into novel heterocyclic compounds as kinase inhibitors. Among these, the thiazole ring is a privileged scaffold, present in numerous biologically active compounds.[3] This guide focuses on a specific thiazole derivative, 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid, and its analogs, to provide a comparative analysis against the well-established profile of dasatinib. While direct, comprehensive experimental data for this compound is limited in the public domain, this guide will draw upon data from structurally related analogs to infer its potential activity and selectivity, offering a valuable resource for medicinal chemists and drug discovery scientists.

Structural Analysis: A Tale of Two Scaffolds

A fundamental understanding of the chemical structures of dasatinib and this compound is paramount to deciphering their distinct structure-activity relationships.

Dasatinib , with the chemical formula C₂₂H₂₆ClN₇O₂S, is a complex molecule featuring a central 2-aminothiazole core.[2] This core is substituted at the 5-position with a carboxamide linked to a 2-chloro-6-methylphenyl ring. The 2-amino group of the thiazole is further functionalized with a pyrimidine ring, which in turn is attached to a hydroxyethylpiperazine moiety. This intricate arrangement allows dasatinib to bind to the ATP-binding pocket of its target kinases with high affinity.[4]

This compound , with the chemical formula C₈H₅N₃O₂S, presents a more streamlined structure.[5] It consists of a thiazole ring substituted at the 2-position with a pyrimidine ring and at the 5-position with a carboxylic acid group. A closely related analog, 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid, also provides a key structural reference point.[6] The presence of both the thiazole and pyrimidine rings, key components of the thiamine (Vitamin B1) structure, suggests a predisposition for interacting with biological macromolecules.[7]

FeatureDasatinibThis compound
Core Scaffold 2-Aminothiazole-5-carboxamideThis compound
Key Substituents - 2-chloro-6-methylphenyl- Pyrimidine at C2
- Pyrimidine linked to hydroxyethylpiperazine- Carboxylic acid at C5
Molecular Weight 488.01 g/mol [2]207.21 g/mol [5]
Chemical Formula C₂₂H₂₆ClN₇O₂S[2]C₈H₅N₃O₂S[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of a kinase inhibitor is intrinsically linked to its three-dimensional structure and its ability to interact with the target protein.

Dasatinib: A Multi-Targeted Powerhouse

The SAR of dasatinib is well-characterized. The 2-aminothiazole core serves as a versatile template for Src family kinase inhibitors.[1] The N-(2-chloro-6-methylphenyl)carboxamide at the 5-position is crucial for its potent inhibitory activity. The pyrimidine ring and the attached hydroxyethylpiperazine side chain at the 2-position contribute significantly to its broad-spectrum kinase inhibition profile by forming key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of various kinases.[4] This multi-pronged interaction strategy is responsible for its high potency against BCR-ABL and SRC family kinases, with IC50 values in the low nanomolar range.[8]

The Promise of the 2-(Pyrimidin-2-yl)thiazole Scaffold

While specific SAR data for this compound is not extensively documented, studies on closely related analogs, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, provide valuable insights. These compounds have been identified as potent inhibitors of Aurora kinases, with their activity being highly dependent on the substitution pattern of the phenylamino group.[9][10] For instance, the lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibits Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively.[9] This suggests that the 2-(pyrimidin-2-yl)thiazole scaffold can be effectively tailored to achieve potent and selective kinase inhibition. The carboxylic acid group at the 5-position of the target molecule introduces a potential point for hydrogen bonding or salt bridge formation within a kinase active site, which could be exploited to enhance potency and selectivity.

Kinase Inhibition Profile: A Comparative Overview

Dasatinib is a multi-kinase inhibitor, potently targeting a wide range of kinases.[8][11] The kinase inhibition profile of this compound is not publicly available. However, based on the activity of its close analogs, it is plausible to infer that it may exhibit inhibitory activity against certain kinases, potentially including Aurora kinases. The following table presents a selection of known IC50 values for dasatinib against various kinases, providing a benchmark for the potential activity of novel inhibitors.

Kinase TargetDasatinib IC50 (nM)This compound Analog IC50/Ki (nM)Reference
BCR-ABL <1-[8]
SRC <1-[8]
c-KIT ~10⁻⁹ M (GI50 in Mo7e-KitD816H cells)-[8]
FLT3 (mutant) ~10⁻⁶ M-[8]
Aurora A -8.0 (Ki, analog)[9]
Aurora B -9.2 (Ki, analog)[9]
Aurora C -65 (IC50, analog)[12]
VEGFR2 -69 (IC50, analog)[12]

Note: The data for the this compound analog is for a structurally related compound and is provided for comparative purposes. Direct experimental validation is required to determine the actual inhibition profile of the target molecule.

Experimental Methodologies: A Guide to In Vitro Evaluation

The characterization of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro experiments used to assess the activity and selectivity of compounds like dasatinib and this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Test Compound Dilution Series Incubation Incubate Compound + Kinase Compound->Incubation Kinase Kinase Solution Kinase->Incubation Substrate Substrate & ATP Solution Reaction Initiate Reaction (add Substrate/ATP) Substrate->Reaction Incubation->Reaction Termination Terminate Reaction (e.g., add EDTA) Reaction->Termination Detection Add Detection Reagent (e.g., Antibody) Termination->Detection Readout Measure Signal (e.g., Luminescence, Fluorescence) Detection->Readout Analysis Data Analysis (IC50 determination) Readout->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound or dasatinib) in an appropriate solvent, typically DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a microtiter plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add the purified kinase enzyme to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding a solution containing the specific peptide substrate and ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Signal Detection:

    • Add a detection reagent. The choice of reagent depends on the assay format (e.g., a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format, or a reagent that measures ATP depletion in a luminescence-based assay).

    • Incubate to allow the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase.

Principle: Cancer cells are treated with the test compound, and cell viability is measured after a period of incubation. A reduction in cell viability indicates that the compound is inhibiting a pathway essential for cell survival.

Workflow Diagram:

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment Seeding Seed Cancer Cells in Microtiter Plate Adherence Allow Cells to Adhere Overnight Seeding->Adherence Treatment Add Compound to Cells Adherence->Treatment Compound Prepare Compound Dilutions Compound->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Reagent Incubation2 Incubate Reagent->Incubation2 Readout Measure Signal (Absorbance/Luminescence) Incubation2->Readout Analysis Calculate GI50 Readout->Analysis

Caption: Workflow for a cell-based proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., K562 for BCR-ABL) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®).

    • Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration.

Signaling Pathway: BCR-ABL and Downstream Effects

Dasatinib's primary mechanism of action in CML involves the inhibition of the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives cell proliferation and survival through a complex network of downstream signaling pathways.

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL->Adhesion Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Simplified signaling pathway of BCR-ABL and the inhibitory action of dasatinib.

Conclusion

This comparative guide highlights the structural and functional differences between the established multi-kinase inhibitor, dasatinib, and the promising chemical scaffold, this compound. Dasatinib's complex structure underpins its broad-spectrum activity, while the simpler thiazole-pyrimidine core represents a versatile starting point for the design of novel, potentially more selective kinase inhibitors. The inferred activity of this compound analogs against kinases such as Aurora suggests that this scaffold warrants further investigation. The provided experimental protocols offer a framework for the systematic evaluation of such novel compounds. As our understanding of the kinome and the structural basis of inhibitor selectivity continues to grow, comparative analyses like this will be instrumental in guiding the development of the next generation of targeted cancer therapies.

References

  • Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2014). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Thiamine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • CML: Considering Second-Generation TKIs. (2018, August 16). YouTube. Retrieved January 24, 2026, from [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Kinase profile of dasatinib. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Dasatinib. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010, June 10). PubMed. Retrieved January 24, 2026, from [Link]

  • KINOMEscan data. (2018, January 18). HMS LINCS Project. Retrieved January 24, 2026, from [Link]

  • Chemical structure of dasatinib. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. (2006, November 21). RCSB PDB. Retrieved January 24, 2026, from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • Aurora kinase inhibitors: Progress towards the clinic. (2011). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. (2006, June 1). AACR Journals. Retrieved January 24, 2026, from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013, January 9). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. (2017, November 8). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022, March 18). ScienceScholar. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Analysis of Thiazole and Thiadiazole Carboxamides: Unveiling Nuances in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole and thiadiazole scaffolds have long been recognized as privileged structures, forming the core of numerous biologically active compounds. Their derivatives, particularly carboxamides, have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. While structurally similar, the subtle difference of a single nitrogen atom in the five-membered ring imparts distinct electronic and conformational properties, leading to significant variations in their biological profiles. This guide provides an in-depth, objective comparison of the biological activities of thiazole and thiadiazole carboxamides, supported by experimental data to aid researchers in the strategic design of novel therapeutic agents.

At a Glance: Key Distinctions in Biological Activity

Biological ActivityThiazole CarboxamidesThiadiazole CarboxamidesKey Comparative Insights
Anticancer Often exhibit potent activity as kinase inhibitors (e.g., c-Met). The thiazole ring can form crucial hydrogen bonds.Also demonstrate significant anticancer effects through various mechanisms, including kinase inhibition.Direct comparative studies suggest thiazole carboxamides may offer superior potency in certain contexts, such as c-Met inhibition, due to more favorable hydrogen bonding interactions.[1]
Antimicrobial Broad-spectrum antibacterial and antifungal activities are reported.Exhibit a wide range of antimicrobial activities. The thiadiazole moiety is a common feature in many antimicrobial agents.[2][3]The choice between scaffolds may depend on the specific microbial target and the desired spectrum of activity.
Anti-inflammatory Known to inhibit inflammatory pathways, such as COX enzymes.[4][5]Also possess anti-inflammatory properties.[2]The specific substitution patterns on the carboxamide and the heterocyclic ring heavily influence the anti-inflammatory potency.
Antioxidant Some derivatives have shown potent free radical scavenging activity.[6]Less commonly reported for their antioxidant properties compared to thiazole counterparts.Thiazole carboxamides with electron-donating substituents appear to be promising candidates for antioxidant drug design.[6]

Delving Deeper: A Head-to-Head Comparison in Cancer Therapeutics

A compelling example of the differential activity between these two scaffolds can be found in the development of c-Met kinase inhibitors for cancer treatment. The c-Met proto-oncogene is a key target in oncology, and its dysregulation is implicated in various malignancies.

In a systematic study, four series of thiazole/thiadiazole carboxamide-derived analogues were synthesized and evaluated for their in vitro activity against c-Met and several human cancer cell lines. The results indicated that replacing the thiadiazole carboxamide moiety with a thiazole carboxamide led to a significant increase in potency.[1] For instance, compounds with a thiazole carboxamide core exhibited lower IC50 values, suggesting a stronger inhibitory effect on the c-Met kinase.[1] This was attributed to the thiazole carboxamide moiety being more suitable for forming hydrogen-bonding interactions within the active site of the c-Met kinase.[1]

This finding underscores the critical role of the heterocyclic core in dictating the binding affinity and, consequently, the biological activity of the molecule.

G cluster_thiazole Thiazole Carboxamide cluster_thiadiazole Thiadiazole Carboxamide Thiazole Thiazole Carboxamide Thiazole_H_Bond Favorable H-Bonding with c-Met Active Site Thiazole->Thiazole_H_Bond enables Potency Higher Potency (Lower IC50) Thiazole_H_Bond->Potency Thiadiazole Thiadiazole Carboxamide Thiadiazole_H_Bond Less Favorable H-Bonding with c-Met Active Site Thiadiazole->Thiadiazole_H_Bond results in Lower_Potency Lower Potency (Higher IC50) Thiadiazole_H_Bond->Lower_Potency

Caption: Comparative interaction of thiazole and thiadiazole carboxamides with the c-Met kinase active site.

The Antimicrobial Arena: A Battle of Scaffolds

Both thiazole and thiadiazole carboxamides are well-represented in the literature as potent antimicrobial agents.[7][8] The choice between the two often depends on the desired spectrum of activity and the specific molecular targets within the microbial cells.

Thiadiazole-containing compounds have a long history in antimicrobial drug discovery, with many derivatives exhibiting broad-spectrum activity against both bacteria and fungi.[2][3] The mesoionic nature of the thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with biological targets.[1]

Conversely, thiazole carboxamides have also emerged as powerful antimicrobial agents.[7] Their mechanism of action can vary, but they have been shown to inhibit essential microbial enzymes.

A definitive general statement on which scaffold is superior is challenging, as the antimicrobial potency is highly dependent on the overall molecular structure, including the substituents on both the heterocyclic ring and the carboxamide nitrogen.

Structure-Activity Relationship (SAR): A Tale of Two Rings

The biological activity of both thiazole and thiadiazole carboxamides is intricately linked to their structure. Key SAR considerations include:

  • Substituents on the Heterocyclic Ring: The nature and position of substituents on the thiazole or thiadiazole ring can significantly impact activity. For instance, electron-donating or withdrawing groups can modulate the electronic properties of the ring and influence its interaction with biological targets.

  • The Carboxamide Linker: The amide bond's orientation and conformational flexibility are crucial for proper binding to target proteins.

  • Substituents on the Carboxamide Nitrogen: The group attached to the amide nitrogen plays a vital role in determining the compound's overall lipophilicity, solubility, and ability to form secondary interactions with the target.

For example, in a series of thiazole-5-carboxamide derivatives evaluated for anticancer activity, the substitution pattern on the phenyl ring attached to the carboxamide nitrogen was found to be a critical determinant of potency.[9][10]

SAR Core Heterocyclic Core Thiazole or Thiadiazole Activity Biological Activity Core->Activity Substituents R1, R2, R3 Modulate electronic properties and steric interactions Substituents->Activity Carboxamide Carboxamide Linker -C(O)NH- Carboxamide->Activity Amide_Substituent R-group on Nitrogen Influences solubility, lipophilicity, and secondary interactions Amide_Substituent->Activity

Caption: Key structural components influencing the biological activity of thiazole and thiadiazole carboxamides.

Experimental Protocols

General Procedure for the Synthesis of Thiazole Carboxamides

A common method for the synthesis of thiazole carboxamides involves the acylation of an amine with a thiazole carboxylic acid derivative.[4]

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of the substituted thiazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents). Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for the Synthesis of 1,3,4-Thiadiazole Carboxamides

The synthesis of 1,3,4-thiadiazole carboxamides can be achieved through various routes, one of which involves the cyclization of thiosemicarbazide derivatives.[2]

Step-by-Step Methodology:

  • Formation of Thiosemicarbazone: React an appropriate aldehyde or ketone with thiosemicarbazide in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. Reflux the mixture for 2-4 hours.

  • Oxidative Cyclization: To the cooled thiosemicarbazone solution, add an oxidizing agent such as ferric chloride (FeCl3) or potassium ferricyanide (K3[Fe(CN)6]). Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,4-thiadiazole derivative.

  • Carboxamide Formation: The resulting 2-amino-1,3,4-thiadiazole can then be acylated with a suitable carboxylic acid or acyl chloride to yield the final carboxamide product, following a procedure similar to that described for thiazole carboxamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (thiazole and thiadiazole carboxamides) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Conclusion

The choice between a thiazole and a thiadiazole carboxamide scaffold in drug design is a nuanced decision that must be guided by the specific therapeutic target and desired biological activity. While both cores offer significant potential, direct comparative studies, such as those in the context of c-Met inhibition, reveal that the thiazole moiety may provide advantages in forming key interactions with certain protein targets. Future research should continue to explore these head-to-head comparisons across a wider range of biological targets to build a more comprehensive understanding of their relative merits. This will undoubtedly pave the way for the rational design of more potent and selective drug candidates.

References

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17. [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1479. [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 9(10), e20559. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 13(1), 12217. [Link]

  • Al-Ostoot, F. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29195–29210. [Link]

  • Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy, 3(1), 11-14. [Link]

  • Al-Ostoot, F. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29195–29210. [Link]

  • Stavrov, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Pharmaceuticals, 15(7), 847. [Link]

  • Szeliga, M., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(11), 4477. [Link]

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A Comparative Guide to the Purity Validation of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison for the validation of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid purity, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and compare the HPLC approach with other relevant analytical techniques.

Introduction: The Criticality of Purity in Drug Development

This compound is a heterocyclic compound featuring both a pyrimidine and a thiazole ring system. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1] The purity of this API can be influenced by residual starting materials, intermediates, byproducts formed during synthesis, and degradation products that may arise during storage.[2] Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to guarantee the quality of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[3] This guide will detail a reversed-phase HPLC (RP-HPLC) method, a widely used mode of HPLC for the analysis of moderately polar to nonpolar compounds.

Proposed Stability-Indicating RP-HPLC Method

The development of a successful HPLC method hinges on the careful selection of chromatographic conditions to achieve optimal separation of the main compound from any potential impurities.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is proposed due to its versatility and proven effectivity in retaining a wide range of molecules, including those with heterocyclic structures. The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is selected to ensure the elution of compounds with a range of polarities.

    • Aqueous Phase: A phosphate buffer at an acidic pH (e.g., pH 3.0) is chosen. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.

    • Organic Phase: Acetonitrile is a common and effective organic modifier that provides good peak resolution and has a low UV cutoff, which is important for detection.

  • Detection: Ultraviolet (UV) detection is appropriate as the aromatic and heterocyclic rings in the molecule are expected to have a significant UV absorbance. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment.

Detailed Experimental Protocol
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Method Validation: A Self-Validating System for Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Caption: Workflow for HPLC Method Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.[6]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[7]

The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered specific if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard, typically from 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy is assessed by the recovery of known amounts of the analyte spiked into a placebo mixture. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample or three replicates at three different concentrations.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the resolution between the main peak and the closest eluting impurity should be maintained.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can also be employed for purity determination.

FeatureHPLC-UVUPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles, leading to higher resolution and speed. Coupled with a mass spectrometer for identification.Separation of volatile compounds in the gas phase.Separation of ions based on their electrophoretic mobility in an electric field.
Advantages Robust, reliable, widely available, and cost-effective for routine analysis.Higher resolution, faster analysis times, and provides mass information for definitive identification of impurities.[1][8]Excellent for volatile impurities.High separation efficiency, low sample and reagent consumption.
Disadvantages Lower resolution and longer run times compared to UPLC. Does not provide mass information.Higher initial instrument cost and complexity.Not suitable for non-volatile or thermally labile compounds like this compound.Can have lower sensitivity and reproducibility compared to HPLC.
Suitability for this Topic Excellent. The primary choice for routine quality control.Excellent. Ideal for impurity identification and characterization during method development and forced degradation studies.Poor. The compound is not sufficiently volatile.Moderate. Could be an alternative but may require more complex method development.

Interpreting Results and Handling Out-of-Specification (OOS) Data

The validated HPLC method will generate a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Any result that falls outside the pre-defined acceptance criteria is considered an Out-of-Specification (OOS) result and must be thoroughly investigated.

OOS_Investigation A OOS Result Obtained B Phase I: Laboratory Investigation - Check for obvious errors - Analyst interview - Review of analytical data A->B C No Error Found? B->C D Error Found C->D No E Phase II: Full-Scale Investigation - Re-testing - Re-sampling - Investigation of manufacturing process C->E Yes F Invalidate Initial Result - Document error - Re-test D->F G OOS Confirmed? E->G I Report results F->I H Implement Corrective and Preventive Actions (CAPA) G->H Yes G->I No (Initial result was erroneous) H->I

Caption: Decision Tree for OOS Investigation.

Conclusion

The purity of this compound is a critical quality attribute that can be reliably determined using a validated, stability-indicating RP-HPLC method. The proposed method, based on a C18 column with a buffered acetonitrile gradient, provides the necessary specificity, accuracy, and precision for routine quality control. While alternative techniques like UPLC-MS offer advantages in terms of speed and identification capabilities, HPLC remains the workhorse for quantitative purity assessment in most pharmaceutical laboratories. A thorough understanding of the method validation principles outlined in this guide will empower researchers to generate trustworthy and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Patent No. 7,408,069. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Li, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(45), 26867-26884. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4933. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4446-4467. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Samanidou, V. F., et al. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Journal of Liquid Chromatography & Related Technologies, 27(15), 2395-2411. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Bhatt, J. M., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-877. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • Reddy, G. S., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. [Link]

  • Bakthavatsalam, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1275-1290. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities in validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. [Link]

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A Comparative Analysis of Pyrimidine-Thiazole Isomers' Activity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fusion of pyrimidine and thiazole rings has given rise to a plethora of heterocyclic compounds with significant therapeutic potential. The isomeric arrangement of these two rings profoundly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. This guide provides a comprehensive comparative analysis of key pyrimidine-thiazole isomers, offering insights into their structure-activity relationships (SAR) and furnishing experimental data to inform future drug design and development endeavors.

The Architectural Significance of Pyrimidine-Thiazole Scaffolds

The pyrimidine ring is a fundamental component of nucleobases, while the thiazole ring is present in various natural and synthetic bioactive molecules, including vitamin B1 (thiamine).[1][2] The amalgamation of these two pharmacophores has led to the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific arrangement of the fused rings dictates the orientation of substituents and the potential for interactions with biological targets. This guide will focus on a comparative analysis of three prominent isomeric scaffolds: thiazolo[4,5-d]pyrimidine, thiazolo[5,4-d]pyrimidine, and thiazolo[3,2-a]pyrimidine.

Isomeric Scaffolds Under the Microscope: A Structural Overview

The precise point of fusion between the pyrimidine and thiazole rings defines the isomeric class of the resulting molecule. Understanding these structural nuances is paramount to deciphering their differential biological effects.

Caption: Core structures of the three major pyrimidine-thiazole isomers.

Comparative Biological Activity: A Data-Driven Analysis

The following sections delve into the reported biological activities of these isomeric systems, supported by experimental data from peer-reviewed literature.

Anticancer Activity

The pyrimidine-thiazole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. The isomeric form of the scaffold plays a critical role in the observed cytotoxicity.

As purine antagonists, thiazolo[4,5-d]pyrimidines have demonstrated significant potential in cancer therapy.[3] Their structural similarity to purines allows them to interfere with metabolic pathways essential for cancer cell proliferation.

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed that their antiproliferative activity is highly dependent on the substituents.[3] For instance, compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione) exhibited potent cytotoxic effects against various cancer cell lines.[3] The increased activity of the 7-chloro derivatives compared to their 7-oxo counterparts was attributed to greater lipophilicity and the presence of a strongly electronegative substituent at position 7.[3]

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [3]

CompoundRCancer Cell LineIC50 (µM)
2b PhenylC32 (Melanoma)>100
3b PhenylC32 (Melanoma)24.4
3b A375 (Melanoma)>100
3b DU145 (Prostate)33.2
3b MCF-7 (Breast)30.1

While direct comparative studies against the same cell lines are limited, research on oxazolo[5,4-d]pyrimidines, which are structurally related to thiazolo[5,4-d]pyrimidines, suggests that this scaffold can act as a competitive inhibitor of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme involved in purine metabolism.[6] However, both oxazolo[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines generally exhibit weaker affinity for HGPRT compared to purine derivatives.[6]

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated as potential anticancer agents, with some compounds showing potent inhibitory activity against topoisomerase II, an essential enzyme for DNA replication in cancer cells.[7]

Antimicrobial Activity

The fight against microbial resistance necessitates the development of novel antimicrobial agents. Pyrimidine-thiazole isomers have emerged as promising candidates in this arena.

A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity.[8] The screening revealed moderate activity against various bacterial and fungal strains. The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring attached to the thiazolopyrimidine core significantly influence the antimicrobial potency.

A study on novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives highlighted the potential of these scaffolds.[4] Several compounds exhibited significant in vitro antimicrobial activities, with potent inhibition against S. aureus, E. coli, and C. albicans.[4] Molecular docking studies suggested that these compounds may act by inhibiting bacterial DNA gyrase B subunit.[4]

Table 2: Antimicrobial Activity (MIC in µmol/mL) of Selected Thiazolopyrimidine Derivatives [9]

CompoundS. aureusE. coliC. albicans
10 121
11 111
12 232
13 121
14 111
Cefotaxime Sodium 11-
Nystatin --1

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

The synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines can be achieved through a multi-step process.[3]

G cluster_0 Synthesis of Thiazolo[4,5-d]pyrimidines Start 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides (1a-e) Step1 Reaction with trifluoroacetic anhydride Start->Step1 Gewald Reaction Precursor Step2 Heating Step1->Step2 Product1 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-ones (2a-e) Step2->Product1 Pyrimidine ring formation Step3 Chlorination with POCl3/PCl5 Product1->Step3 Product2 7-Chloro derivatives (3a-e) Step3->Product2

Caption: General synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

Step-by-Step Protocol:

  • Preparation of Starting Material: The initial 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides (1a-e) are prepared via a one-pot Gewald reaction from sulfur, 2-cyanoacetamide, and the appropriate isothiocyanate.[3]

  • Pyrimidine Ring Formation: The thiazole-5-carboxamides (1a-e) are reacted with trifluoroacetic anhydride under heating to form the pyrimidine ring, yielding the desired thiazolo[4,5-d]pyrimidine core (compounds 2a-e).[3]

  • Chlorination: The 7-oxo derivatives (2a-e) are then chlorinated using a mixture of phosphorus oxychloride and phosphorus pentachloride at reflux to produce the 7-chloro derivatives (3a-e).[3]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][10]

G cluster_1 MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Add test compounds at various concentrations Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 24-72 hours) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Read absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Step-by-step workflow of the MTT assay for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 hours at 37°C in a CO2 environment.[11]

  • MTT Addition: After the incubation period, add MTT reagent to each well.

  • Formazan Formation: Incubate the plates to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as a mixture of isopropanol and DMSO (1:1), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of 570 nm.[11] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of pyrimidine-thiazole isomers underscores the profound impact of structural isomerism on biological activity. The thiazolo[4,5-d]pyrimidine scaffold, as a purine analog, shows significant promise in the development of anticancer agents. The thiazolo[3,2-a]pyrimidine and other related isomers have demonstrated considerable potential as antimicrobial agents.

Future research should focus on systematic comparative studies of these isomers against a standardized panel of cancer cell lines and microbial strains to establish more definitive structure-activity relationships. The exploration of diverse substituents at various positions on the pyrimidine-thiazole core will undoubtedly lead to the discovery of novel and more potent therapeutic agents. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring the generation of reliable and comparable data.

References

  • Gieralt, E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(9), 2686. [Link]

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  • El-Gazzar, A. B. A., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Iranian Chemical Society. [Link]

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  • Cardile, A. P., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Journal of Medicinal Chemistry, 64(15), 11442-11461. [Link]

  • Chen, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1065. [Link]

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A Comparative Guide to the Structural Confirmation of Synthesized 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of synthesized 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and rigorous analytical process. We will compare experimental data from a synthesized sample against predicted values derived from established spectroscopic principles and data from analogous structures.

The Analytical Imperative: Establishing a Benchmark

The synthesis of novel heterocyclic compounds, such as this compound, is foundational in medicinal chemistry due to their prevalence in bioactive molecules.[1][2] The pyrimidine-thiazole scaffold, for instance, is a key structural motif found in compounds like thiamine (Vitamin B1).[3] However, a synthetic product is merely a hypothesis until its structure is rigorously confirmed. Ambiguities can arise from isomeric byproducts, unreacted starting materials, or unexpected rearrangements.

Our primary objective is to confirm that the synthesized product matches the target structure (CAS 1014630-98-8)[4]. This is achieved by comparing the empirical data from a suite of analytical techniques against a two-tiered benchmark:

  • Primary Benchmark: Data from a certified reference material, if available.

  • Secondary Benchmark: Theoretically predicted data, corroborated by published data from structurally similar compounds.[5][6][7]

The following workflow provides a robust framework for this validation process.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Hypothesized Synthesis Purification Recrystallization / Chromatography Synthesis->Purification Crude Product Primary Primary Spectroscopic Suite (NMR, LRMS, IR) Purification->Primary Purified Analyte Secondary Orthogonal Confirmation (HRMS, Elemental, X-Ray) Primary->Secondary If Ambiguous Comparison Data Comparison (vs. Predicted & Reference) Primary->Comparison Secondary->Comparison Confirmation Structure Confirmed Comparison->Confirmation Data Match Rejection Structure Inconsistent Comparison->Rejection Discrepancy Found

Caption: Overall workflow for structural confirmation.

Context: Plausible Synthesis and Purification

To effectively analyze a compound, one must understand its synthetic origin, as this informs potential impurities. A common route to substituted thiazoles is the Hantzsch synthesis. For our target, a plausible pathway involves the reaction of 2-pyrimidine-thioamide with an ethyl 2-chloroacetoacetate derivative, followed by hydrolysis of the resulting ester.

Why this matters: This synthesis could yield isomeric side products or contain unreacted starting materials. The purification step, typically recrystallization for crystalline solids like carboxylic acids, is critical for removing these impurities, which would otherwise confound spectroscopic analysis.[8]

Primary Spectroscopic Characterization: The Core Data

This section details the foundational spectroscopic techniques required for structural elucidation. For each, we provide the underlying principle, a detailed experimental protocol, and a comparative analysis of expected versus hypothetical experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). It provides detailed information about the number and types of atoms, their connectivity, and the electronic structure of the molecule, making it the most powerful tool for structural determination in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Predicted vs. Experimental Data Comparison: The structure of this compound has distinct electronic features: the electron-withdrawing pyrimidine ring, the thiazole ring, and the carboxylic acid group. These features lead to predictable chemical shifts.

Table 1: Predicted and Hypothetical Experimental NMR Data (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Hypothetical ¹H Data (ppm) Predicted ¹³C Shift (ppm) Hypothetical ¹³C Data (ppm) Rationale for Prediction
Pyrimidine H4', H6' ~8.9 (d) 8.92 (d, J=4.8 Hz, 2H) ~158.0 158.3 Deshielded due to adjacent ring nitrogens. Equivalent protons result in a doublet.
Pyrimidine H5' ~7.5 (t) 7.55 (t, J=4.8 Hz, 1H) ~122.0 122.5 Shielded relative to H4'/H6', appears as a triplet due to coupling with two equivalent protons.
Thiazole H4 ~8.5 (s) 8.51 (s, 1H) ~145.0 145.2 Deshielded by the adjacent sulfur, ring nitrogen, and the C5-carboxylic acid group. Appears as a singlet.
Carboxylic Acid OH >13.0 (br s) 13.5 (br s, 1H) ~162.0 162.4 Highly deshielded, broad signal due to hydrogen bonding and exchange.[5]
Thiazole C2 - - ~168.0 168.1 Attached to two heteroatoms (S and N) and the pyrimidine ring.

| Thiazole C5 | - | - | ~125.0 | 125.3 | Attached to the carboxylic acid group. |

Data Interpretation: The close correlation between the hypothetical experimental data and the predicted values provides strong evidence for the proposed structure. The observed multiplicities (doublet, triplet, singlet) and integration values (2H, 1H, 1H) must perfectly match the number of protons in each unique environment.

Mass Spectrometry (MS)

Principle of Analysis: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[9]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes. ESI is a soft ionization technique that typically yields the intact molecular ion.

Predicted vs. Experimental Data Comparison: The molecular formula is C₈H₅N₃O₂S, with a monoisotopic molecular weight of 207.01 g/mol .[4]

Table 2: Predicted and Hypothetical MS Data

Ion Predicted m/z Hypothetical m/z Interpretation
[M+H]⁺ 208.0182 208.0185 Molecular ion peak in positive mode (protonated).
[M-H]⁻ 206.0029 206.0025 Molecular ion peak in negative mode (deprotonated).

| [M-COOH]⁺ | 163.0281 | 163.0279 | A common fragment corresponding to the loss of the carboxylic acid group (decarboxylation). |

Data Interpretation: The primary evidence is the observation of an ion corresponding to the calculated molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial here, as it can confirm the elemental composition to within a few parts per million (ppm), distinguishing the target from any isomers with the same nominal mass. The fragmentation pattern provides a secondary check on the structure; for instance, the loss of 45 Da (COOH) is highly characteristic.[10]

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted vs. Experimental Data Comparison: The structure contains several IR-active functional groups.

Table 3: Predicted and Hypothetical IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Hypothetical Wavenumber (cm⁻¹) Interpretation
O-H stretch (Carboxylic Acid) 3300-2500 (very broad) 2950 (broad) Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C-H stretch (Aromatic) 3100-3000 3085 Stretching of C-H bonds on the pyrimidine and thiazole rings.
C=O stretch (Carboxylic Acid) 1725-1700 1710 Strong absorption from the carbonyl group, characteristic of a conjugated carboxylic acid.[11]

| C=N and C=C stretches | 1650-1450 | 1630, 1580, 1495 | A series of bands corresponding to the stretching vibrations within the aromatic pyrimidine and thiazole rings.[12][13] |

Data Interpretation: The presence of a very broad peak centered around 3000 cm⁻¹ and a strong, sharp peak around 1710 cm⁻¹ is definitive evidence for the carboxylic acid functionality. The fingerprint region (<1500 cm⁻¹) will be complex but should be identical to that of a reference standard.

Orthogonal Confirmatory Methods

If the primary spectroscopic data is ambiguous or if a higher level of certainty is required (e.g., for regulatory submission), orthogonal methods that rely on different physical principles should be employed.

Elemental Analysis

Principle: This combustion-based technique determines the mass percentages of C, H, N, and S in a pure sample. It provides a fundamental check of the empirical formula.

Expected Result: For C₈H₅N₃O₂S (MW: 207.21 g/mol ), the calculated elemental composition is:

  • C: 46.37%

  • H: 2.43%

  • N: 20.28%

  • S: 15.48%

Confirmation Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and indicate high sample purity.

Single-Crystal X-ray Diffraction

Principle: When a compound can be grown as a high-quality single crystal, X-ray diffraction can determine the precise three-dimensional arrangement of atoms in space, providing unambiguous proof of structure and stereochemistry.

Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent from a saturated solution of the purified compound.

  • Data Collection and Structure Solution: Mount a crystal on a diffractometer and collect diffraction data. The data is then used to solve the crystal structure.

Interpretation: This technique is considered the "gold standard" for structural confirmation.[11] It not only confirms the connectivity of the atoms but also provides data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Data Synthesis and Final Confirmation

Unambiguous structural confirmation is not achieved by a single experiment but by the collective agreement of all acquired data. A logical decision-making process is essential.

Start Start Confirmation NMR Acquire ¹H & ¹³C NMR Start->NMR NMR_Check Do spectra match predicted shifts, multiplicities, & integrations? NMR->NMR_Check MS Acquire HRMS NMR_Check->MS Yes Re_evaluate Re-evaluate Synthesis & Purification NMR_Check->Re_evaluate No MS_Check Does m/z match calculated exact mass (within 5 ppm)? MS->MS_Check IR Acquire IR MS_Check->IR Yes MS_Check->Re_evaluate No IR_Check Are key functional groups (COOH, aromatic rings) present? IR->IR_Check Final_Confirm Structure Confirmed IR_Check->Final_Confirm Yes IR_Check->Re_evaluate No

Caption: Logical decision flow for structural confirmation.

References

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2).
  • Poczta, W., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3353. [Link]

  • Wang, W., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(5), 799-813. [Link]

  • Wikipedia. (2024). Thiamine. Retrieved January 24, 2026, from [Link]

  • Li, Y., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[3][8][11]triazole-3-carboxylic acid ethyl ester. Retrieved January 24, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved January 24, 2026, from [Link]

  • Chierici, L., & Taurins, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 389-394. [Link]

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  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved January 24, 2026, from [Link]

  • Aly, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Retrieved January 24, 2026, from [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2, 258-265. [Link]

  • Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 443-446. [Link]

  • Piatkowska, M., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6614. [Link]

  • Guntipally, S., et al. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. Polycyclic Aromatic Compounds. [Link]

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A Comparative Guide to the Efficacy of Thiazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, thiazole derivatives have emerged as a particularly promising class of anticancer agents.[1][2][3] Their versatile scaffold allows for extensive chemical modifications, leading to a diverse range of biological activities. This guide provides a comprehensive comparison of the efficacy of various thiazole derivatives across different cancer cell lines, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Rationale for Investigating Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[2] This is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and biological activity.[1] Numerous studies have demonstrated that thiazole-containing compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] In the context of cancer, thiazole derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression.[3][5][6]

Comparative Efficacy of Thiazole Derivatives: A Data-Driven Overview

The anticancer potential of thiazole derivatives is not uniform across all compounds and cancer cell types. The specific chemical substitutions on the thiazole core play a critical role in determining the potency and selectivity of these compounds.[4] Below is a summary of the cytotoxic activity (IC50 values) of selected thiazole derivatives against various human cancer cell lines, compiled from recent literature.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 4c MCF-7Breast Adenocarcinoma2.57 ± 0.16[4]
HepG2Hepatocellular Carcinoma7.26 ± 0.44[4]
Compound 4a MCF-7Breast Adenocarcinoma12.7 ± 0.77[4]
HepG2Hepatocellular Carcinoma6.69 ± 0.41[4]
Thiazole 5d HepG2Hepatocellular CarcinomaComparable to Taxol[7]
A549Lung Carcinoma-[7]
HCT-15Colon Carcinoma-[7]
Thiazole 5e HepG2Hepatocellular CarcinomaComparable to Taxol[7]
A549Lung Carcinoma-[7]
HCT-15Colon Carcinoma-[7]
Compound 4i SaOS-2Osteosarcoma0.190 ± 0.045 µg/mL[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Unraveling the Mechanisms of Action

The efficacy of thiazole derivatives is intrinsically linked to their ability to modulate critical cellular processes. Understanding these mechanisms is fundamental for rational drug design and the development of targeted therapies.

Induction of Apoptosis

A primary mechanism by which many thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] For instance, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[4] This process is often mediated through the activation of caspase cascades, which are key executioners of apoptosis.

Experimental Workflow: Apoptosis Assay

cluster_workflow Apoptosis Assay Workflow cell_treatment Treat Cancer Cells with Thiazole Derivative harvest_cells Harvest Cells (including supernatant) cell_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Caption: A streamlined workflow for assessing apoptosis in cancer cells treated with thiazole derivatives using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Cell Cycle Arrest

In addition to inducing apoptosis, several thiazole derivatives have been shown to disrupt the normal progression of the cell cycle, leading to arrest at specific phases.[4][8] Compound 4c , for example, was observed to cause cell cycle arrest at the G1/S phase in MCF-7 cells, preventing them from entering the DNA synthesis phase and thus inhibiting proliferation.[4] This effect is often linked to the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs).

Signaling Pathway: Cell Cycle Regulation

cluster_pathway Simplified Cell Cycle G1/S Checkpoint growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD_CDK46 Cyclin D / CDK4/6 receptor->cyclinD_CDK46 Rb Rb cyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_phase_genes S-Phase Genes (DNA Replication) E2F->S_phase_genes activates thiazole Thiazole Derivative (e.g., Compound 4c) thiazole->cyclinD_CDK46 inhibits

Caption: Thiazole derivatives can induce G1/S cell cycle arrest by inhibiting Cyclin D/CDK4/6, preventing Rb phosphorylation and subsequent activation of S-phase genes by E2F.

Inhibition of Key Enzymes and Receptors

The anticancer activity of certain thiazole derivatives can be attributed to their ability to inhibit specific enzymes and receptors that are crucial for cancer cell survival and proliferation. For instance, compound 4c was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] Other thiazole derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR) and aromatase.[6] Furthermore, some derivatives have been designed to inhibit human lactate dehydrogenase A (LDHA), an enzyme involved in the metabolic reprogramming of cancer cells.[9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of thiazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the thiazole derivative for the desired time. Collect both adherent and floating cells.[15]

  • Washing: Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[16]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][18]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.[19][20]

  • Washing: Wash the fixed cells twice with PBS.[21]

  • RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to eliminate staining of double-stranded RNA.[18]

  • Incubation: Incubate for at least 30 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Conclusion and Future Directions

Thiazole derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug discovery.[2][9] The data presented in this guide highlight the diverse efficacy of these compounds across various cancer cell lines, underscoring the importance of structure-activity relationship studies to optimize their therapeutic index. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to rigorously evaluate the anticancer properties of novel thiazole-based compounds. Future research should focus on elucidating the precise molecular targets of the most promising derivatives and evaluating their in vivo efficacy and safety profiles in preclinical cancer models.

References

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Evren, A. E., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Ahmad, I., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Yilmaz, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Cai, R., et al. (2022). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Cambridge Institute for Medical Research. [Link]

  • de Santana, C. M. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. ResearchGate. [Link]

  • University of Massachusetts Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UMass Chan Medical School. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. URMC Flow Cytometry Core. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Al-Amiery, A. A., et al. (2024). Potent thiazole derivatives against cancer cell lines in compared with cisplatin. BMC Chemistry. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.